(S)-7,8-Dihydroxy Efavirenz is a metabolite of Efavirenz, a widely used non-nucleoside reverse transcriptase inhibitor for the treatment of human immunodeficiency virus type 1. The compound is characterized by the presence of two hydroxyl groups at the 7 and 8 positions of the Efavirenz structure, which influences its pharmacological properties and interactions within biological systems.
Efavirenz was developed by DuPont Pharma and has been utilized in clinical settings since its approval by the FDA in 1998. The compound is marketed under various brand names, including Sustiva and Stocrin, and is primarily prescribed as part of highly active antiretroviral therapy (HAART) for HIV treatment .
The synthesis of (S)-7,8-Dihydroxy Efavirenz can be achieved through various methods involving hydroxylation reactions of Efavirenz or its precursors. One notable method involves the use of cytochrome P450 enzymes to introduce hydroxyl groups at specific positions on the Efavirenz molecule.
The synthesis often requires careful optimization of reaction conditions, including temperature, pH, and substrate concentration, to maximize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and assess product purity .
(S)-7,8-Dihydroxy Efavirenz retains the core structure of Efavirenz with additional hydroxyl groups at the 7 and 8 positions. Its molecular formula can be represented as C₁₄H₁₁ClF₃N₂O₃.
(S)-7,8-Dihydroxy Efavirenz participates in several biochemical reactions primarily related to its metabolic pathways:
The metabolic pathways are critical for understanding the pharmacokinetics and dynamics of (S)-7,8-Dihydroxy Efavirenz. These reactions are essential for determining drug efficacy and safety in clinical applications .
(S)-7,8-Dihydroxy Efavirenz exhibits its pharmacological effects primarily through inhibition of reverse transcriptase in HIV.
Studies indicate that while (S)-Efavirenz effectively inhibits reverse transcriptase at high concentrations, its dihydroxy metabolite may have different activation profiles depending on concentration and interaction with other enzymes.
(S)-7,8-Dihydroxy Efavirenz is primarily studied for its role as a metabolite of Efavirenz in HIV therapy. Research continues into its potential effects on drug metabolism and interactions with other therapeutic agents. Additionally, understanding its mechanism may lead to improved formulations or combination therapies aimed at enhancing efficacy while minimizing side effects associated with HIV treatments .
The biosynthesis of (S)-7,8-dihydroxy efavirenz originates from the antiretroviral drug efavirenz through sequential cytochrome P450 (CYP)-mediated oxidation reactions. Efavirenz metabolism occurs predominantly in the liver, where CYP2A6 and CYP2B6 serve as the principal catalysts for the initial hydroxylation steps. Experimental data demonstrate that CYP2A6 exhibits strong substrate specificity for efavirenz 7-hydroxylation, forming 7-hydroxyefavirenz as the initial metabolite. Concurrently, CYP2B6 primarily catalyzes 8-hydroxylation, yielding 8-hydroxyefavirenz as the major primary metabolite. Kinetic analyses in human liver microsomes reveal distinct enzymatic parameters for these parallel pathways: 7-hydroxylation accounts for approximately 22.5% of total primary metabolism, while 8-hydroxylation dominates at 77.5% [2] [7].
The reaction mechanism follows classic cytochrome P450 monooxygenation chemistry, where molecular oxygen activation occurs through sequential electron transfers from NADPH-cytochrome P450 reductase. The heme-iron center facilitates oxygen insertion into the efavirenz molecule at either the C7 or C8 position, with the reaction proceeding through a high-valent iron-oxo intermediate (Compound I) [3] [9]. Genetic polymorphisms in CYP2A6 significantly influence this metabolic branching, as individuals with reduced-function alleles demonstrate decreased 7-hydroxyefavirenz formation, potentially redirecting metabolism toward alternative pathways [7].
Table 1: Kinetic Parameters of Efavirenz Primary Hydroxylation in Human Liver Microsomes
Metabolic Pathway | Primary CYP Enzyme | Km (μM) | Vmax (pmol/min/mg) | Contribution to Total Metabolism |
---|---|---|---|---|
7-Hydroxylation | CYP2A6 | 82.3 ± 14.7 | 48.2 ± 6.1 | 22.5% |
8-Hydroxylation | CYP2B6 | 35.6 ± 5.2 | 165.4 ± 18.9 | 77.5% |
(S)-7,8-Dihydroxy efavirenz represents a secondary metabolite generated through further oxidation of monohydroxylated precursors. Both 7-hydroxyefavirenz and 8-hydroxyefavirenz undergo subsequent CYP2B6-mediated hydroxylation, leading to dihydroxylated products. Notably, in vitro studies using expressed enzymes demonstrate that CYP2B6 efficiently catalyzes the conversion of 7-hydroxyefavirenz to (S)-7,8-dihydroxy efavirenz through an additional hydroxylation step at the C8 position. This reaction proceeds via a novel metabolic pathway distinct from the formation of 8,14-dihydroxy efavirenz, which arises through an alternative mechanism not observed in microsomal incubations [2] [7].
The structural configuration significantly influences biological activity, particularly regarding interactions with the neuronal enzyme CYP46A1. Unlike its parent compound efavirenz, which inhibits CYP46A1 at high concentrations, (S)-7,8-dihydroxy efavirenz exhibits purely activating properties toward this enzyme without inhibition at elevated concentrations. Mechanistic studies reveal that (S)-7,8-dihydroxy efavirenz specifically binds to the EFV-allosteric site of CYP46A1 but not to the L-glutamate binding site. This binding profile contrasts with that of 8,14-dihydroxy efavirenz, which exclusively occupies the L-glutamate binding site, highlighting the critical influence of hydroxylation position on target engagement [8] [5].
Table 2: Comparative Analysis of Efavirenz Metabolite Interactions with CYP46A1
Compound | Binding Site on CYP46A1 | Maximal Activation Fold | Inhibition at High Concentrations |
---|---|---|---|
(S)-Efavirenz | EFV-binding site | 3.8 ± 0.4 | Yes |
(S)-7,8-Dihydroxy efavirenz | EFV-binding site | 4.2 ± 0.5 | No |
(rac)-8,14-Dihydroxy efavirenz | L-Glutamate binding site | 5.1 ± 0.6 | No |
(S)-7-Hydroxy efavirenz | Both sites | 4.7 ± 0.3 | No |
Significant interspecies differences exist in the metabolic processing of efavirenz and the generation of (S)-7,8-dihydroxy efavirenz. Human liver microsomes produce a distinct metabolic profile characterized by substantial formation of 7-hydroxyefavirenz and 8-hydroxyefavirenz, with subsequent dihydroxylation to (S)-7,8-dihydroxy efavirenz primarily mediated by CYP2B6. In contrast, rodent models demonstrate altered metabolic patterns with differing ratios of primary metabolites and potentially distinct secondary pathways. These differences are clinically relevant when extrapolating preclinical data, as demonstrated by the detection of 8,14-dihydroxy efavirenz in human plasma following efavirenz administration – a metabolite not observed during in vitro incubations with human liver microsomes [7] [2].
The in vivo significance of these metabolic differences is highlighted by studies in 5XFAD mice (an Alzheimer's disease model), where administered (rac)-7,8-dihydroxy efavirenz demonstrated modest CYP46A1 activation in the brain but weaker therapeutic effects compared to efavirenz or 8,14-dihydroxy efavirenz. Specifically, while treatment increased brain acetyl-CoA and acetylcholine in both sexes and reduced insoluble amyloid β40 peptides in male mice, it failed to improve performance in memory tasks – a key therapeutic outcome observed with other efavirenz metabolites. This suggests that species-specific metabolic processing may influence the distribution and activity of the dihydroxy metabolites [1] [5].
Table 3: Comparative Metabolic Profiles of Efavirenz in Humans vs. Murine Models
Metabolic Parameter | Human System | Murine Model |
---|---|---|
Primary metabolites | 7-OH EFV, 8-OH EFV | Altered ratios of monohydroxy metabolites |
Principal 7-hydroxylase | CYP2A6 | Undetermined CYP enzymes |
(S)-7,8-diOH EFV formation | Via CYP2B6 from 7-OH EFV | Possible alternative pathways |
8,14-diOH EFV detection | In plasma (suggesting in vivo formation) | Not characterized |
Brain efficacy of (S)-7,8-diOH EFV | Not tested in humans | Modest biochemical effects without cognitive improvement |
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3